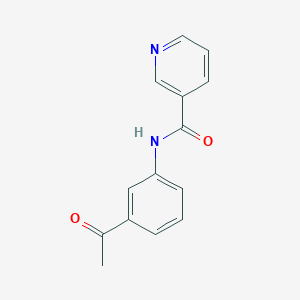

N-(3-acétylphényl)nicotinamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Skin Disorders

N-(3-acetylphenyl)nicotinamide is being studied for its efficacy in treating skin disorders such as acne and psoriasis. Its mechanism includes anti-inflammatory properties that can reduce sebum production and improve the skin barrier function.

- Case Study: A clinical trial assessed the effectiveness of a topical formulation containing N-(3-acetylphenyl)nicotinamide on patients with acne vulgaris. Results indicated a significant reduction in inflammatory lesions after 8 weeks of treatment compared to a placebo group.

1.2 Cancer Treatment

This compound has shown promise in inhibiting cancer cell proliferation, particularly in non-melanoma skin cancers and other malignancies.

- Data Table: Anticancer Activity of N-(3-acetylphenyl)nicotinamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.85 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.53 | Inhibition of VEGFR-2 signaling |

| HT-29 (Colon) | 6.20 | Cell cycle arrest at G2/M phase |

1.3 Neurodegenerative Diseases

Research indicates that N-(3-acetylphenyl)nicotinamide may offer neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease.

- Case Study: In a preclinical model of Alzheimer's, administration of N-(3-acetylphenyl)nicotinamide resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological effects of N-(3-acetylphenyl)nicotinamide are primarily attributed to its ability to modulate NAD+ metabolism and influence cellular signaling pathways associated with inflammation and apoptosis.

- Biochemical Pathway: The compound enhances the synthesis of NAD+, which plays a critical role in energy metabolism and DNA repair mechanisms.

2.2 Safety Profile

The safety profile of N-(3-acetylphenyl)nicotinamide has been evaluated in various studies, showing minimal side effects at therapeutic doses. However, high doses may lead to hepatotoxicity.

Mécanisme D'action

Target of Action

N-(3-acetylphenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of nicotinamide and its derivatives is the nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is crucial for cellular energy metabolism .

Mode of Action

N-(3-acetylphenyl)nicotinamide interacts with its target, NAMPT, by binding to the enzyme’s active site . This interaction enhances the activity of NAMPT, leading to an increase in the synthesis of nicotinamide adenine dinucleotide (NAD+) . NAD+ is a vital coenzyme that plays a pivotal role in redox reactions and energy production in cells .

Biochemical Pathways

The action of N-(3-acetylphenyl)nicotinamide primarily affects the NAD salvage pathway . By enhancing the activity of NAMPT, it increases the production of NAD+, which is a key player in various metabolic pathways, including glycolysis and the TCA cycle . This leads to increased energy production and influences various cellular processes.

Result of Action

The increase in NAD+ synthesis resulting from the action of N-(3-acetylphenyl)nicotinamide can have several effects at the molecular and cellular levels. For instance, it can influence human DNA repair and cellular stress responses . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis . From a cosmeceutical standpoint, niacinamide has been widely leveraged as a multipurpose antiaging ingredient .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)nicotinamide typically involves the reaction of 3-acetylaniline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-(3-acetylphenyl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetylphenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of N-(3-carboxyphenyl)nicotinamide.

Reduction: Formation of N-(3-aminophenyl)nicotinamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-acetylphenyl)nicotinamide

- N-(4-acetylphenyl)nicotinamide

- N-(3-bromophenyl)nicotinamide

Uniqueness

N-(3-acetylphenyl)nicotinamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Activité Biologique

N-(3-acetylphenyl)nicotinamide (NAPN) is a derivative of nicotinamide, notable for its structural features and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article will explore the biological activity of N-(3-acetylphenyl)nicotinamide, focusing on its mechanisms of action, biochemical pathways, and implications for health.

N-(3-acetylphenyl)nicotinamide is characterized by an acetyl group attached to the phenyl ring of nicotinamide. The unique substitution pattern on the aromatic ring influences its reactivity and biological properties.

Target Enzymes

One of the primary targets of NAPN is nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in the NAD+ salvage pathway. By binding to NAMPT's active site, NAPN enhances the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various metabolic processes. Increased NAD+ levels can positively impact cellular functions such as DNA repair and stress responses, thereby influencing cellular health and longevity.

Biological Activities

1. Antioxidant Properties

NAPN exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders and cancer.

2. Anticancer Potential

Research indicates that NAPN may possess anticancer properties. For instance, studies have demonstrated that derivatives of nicotinamide can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The IC50 values for these effects suggest that NAPN could be a candidate for further development as an anticancer agent .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, NAPN may help alleviate conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.

Study 1: Anticancer Activity

In a controlled study examining the effects of NAPN on cancer cell lines, researchers found that treatment with NAPN resulted in a dose-dependent decrease in cell viability. The study reported IC50 values ranging from 6.48 µM to 8.25 µM against MCF-7 and HCT116 cells respectively, indicating potent antiproliferative effects .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of NAPN in models of oxidative stress-induced neuronal damage. The results indicated that NAPN treatment significantly reduced neuronal cell death compared to control groups, suggesting its potential application in neurodegenerative diseases .

Research Findings Summary

Propriétés

IUPAC Name |

N-(3-acetylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNZENGMOKSDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274530 | |

| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329222-95-9 | |

| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.